molecular formula C6H9NOS B14289510 3,3-Dimethyl-5-sulfanylidenepyrrolidin-2-one CAS No. 121103-60-4

3,3-Dimethyl-5-sulfanylidenepyrrolidin-2-one

Cat. No.: B14289510
CAS No.: 121103-60-4
M. Wt: 143.21 g/mol
InChI Key: SYGGBQBGYAYTAQ-UHFFFAOYSA-N
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Description

3,3-Dimethyl-5-sulfanylidenepyrrolidin-2-one is a heterocyclic compound featuring a five-membered ring structure with a sulfur atom and a ketone group. This compound is part of the pyrrolidinone family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-5-sulfanylidenepyrrolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,3-dimethylbutan-2-one with a sulfur source in the presence of a base. The reaction conditions often require moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethyl-5-sulfanylidenepyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,3-Dimethyl-5-sulfanylidenepyrrolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-5-sulfanylidenepyrrolidin-2-one involves its interaction with specific molecular targets. The sulfur atom can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the compound can modulate signaling pathways by interacting with receptors or ion channels, thereby exerting its biological effects .

Comparison with Similar Compounds

Uniqueness: 3,3-Dimethyl-5-sulfanylidenepyrrolidin-2-one is unique due to the presence of both the dimethyl and sulfanyliden groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for a broader range of applications and interactions compared to its analogs .

Properties

CAS No.

121103-60-4

Molecular Formula

C6H9NOS

Molecular Weight

143.21 g/mol

IUPAC Name

3,3-dimethyl-5-sulfanylidenepyrrolidin-2-one

InChI

InChI=1S/C6H9NOS/c1-6(2)3-4(9)7-5(6)8/h3H2,1-2H3,(H,7,8,9)

InChI Key

SYGGBQBGYAYTAQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=S)NC1=O)C

Origin of Product

United States

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